molecular formula C14H18O3 B8616820 Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate

Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No. B8616820
M. Wt: 234.29 g/mol
InChI Key: JFLBIJJMEVSLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06235789B1

Procedure details

To a suspension of 60% sodium hydride (1.84 g, 46.0 mmol) in THF (200 ml) was added dropwise, under ice-cooling, triethyl phosphonoacetate (10.3, g, 46.0 mmol). The mixture was stirred until the reaction mixture became a homogeneous solution. To the solution was added a suspension of 6-methoxy-1-indanone (7.10 g, 43.8 mmol) in THF (30 ml). The mixture was stirred for 2 hours at room temperature and for further 12 hours at 70° C. To the reaction mixture was added water, which was subjected to extraction with ethyl acetate. The extract solution was washed with brine, which was dried over anhydrous magnesium sulfate, followed by concentration under reduced pressure. The concentrate was dissolved in ethanol (200 ml), to which was added 5% Pd-C (50% hydrous, 2.5 g). The mixture was stirred for 1.5 hours at 50° C. under hydrogen atmosphere. The reaction mixture was subjected to filtration, and the filtrate was concentrated under reduced pressure. The concentrate was purified by means of a silica gel column chromatography (hexane/ethyl acetate, 97:3→4:1) to give 6.55 g (yield 64%) of the above-titled compound as an oily product.
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
triethyl phosphonoacetate
Quantity
46 mmol
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][CH2:10][C:11]2=O)=[CH:7][CH:6]=1.[OH2:15].[CH2:16]1[CH2:20][O:19][CH2:18][CH2:17]1>>[CH3:3][O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][CH2:10][CH:11]2[CH2:17][C:18]([O:19][CH2:20][CH3:16])=[O:15])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
triethyl phosphonoacetate
Quantity
46 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
7.1 g
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)=O
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise, under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
To the solution was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at room temperature and for further 12 hours at 70° C
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
was subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
The extract solution was washed with brine, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The concentrate was dissolved in ethanol (200 ml), to which
ADDITION
Type
ADDITION
Details
was added 5% Pd-C (50% hydrous, 2.5 g)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1.5 hours at 50° C. under hydrogen atmosphere
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was subjected to filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by means of a silica gel column chromatography (hexane/ethyl acetate, 97:3→4:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCC(C2=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.55 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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